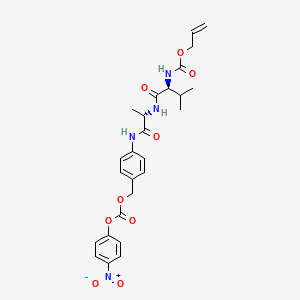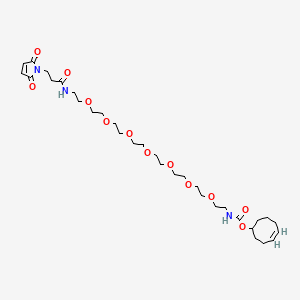
TCO4-PEG7-Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO4-PEG7-Maleimide is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide group. This compound is widely used in bioconjugation, molecular imaging, and cell-based diagnostics due to its ability to form stable thioether bonds with thiol-containing biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO4-PEG7-Maleimide typically involves the conjugation of a TCO moiety to a PEG linker, followed by the attachment of a maleimide group. The maleimide group specifically reacts with thiols at pH 6.5 to 7.5 to form stable thioether bonds . One-pot thiol-amine bioconjugation methods can also be employed to achieve simultaneous stabilization and dual functionalization .
Industrial Production Methods
Industrial production of this compound involves high-purity PEG linkers and advanced conjugation techniques to ensure consistent quality and high yield. Companies like AxisPharm specialize in the production of high-purity PEG linkers, including this compound .
Chemical Reactions Analysis
Types of Reactions
TCO4-PEG7-Maleimide undergoes several types of reactions, including:
Thiol-Maleimide Reactions: The maleimide group reacts with thiols to form stable thioether bonds.
Inverse Electron Demand Diels-Alder Reactions: The TCO moiety can react with tetrazine groups in a highly specific manner.
Common Reagents and Conditions
Thiol Reagents: Common thiol-containing reagents include cysteine-containing peptides and thiol-containing antibodies.
Reaction Conditions: Optimal pH for thiol-maleimide reactions is between 6.5 and 7.5.
Major Products
The major products formed from these reactions are stable thioether-linked conjugates, which are highly valuable in bioconjugation and molecular imaging applications .
Scientific Research Applications
TCO4-PEG7-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates precise labeling and tagging of biomolecules for various biological studies.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Enhances the development of innovative materials with advanced cross-linking techniques.
Mechanism of Action
The mechanism of action of TCO4-PEG7-Maleimide involves the specific reaction of the maleimide group with thiols to form stable thioether bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation applications . The TCO moiety also enables rapid and specific click reactions with tetrazine groups, facilitating the formation of stable conjugates .
Comparison with Similar Compounds
Similar Compounds
- TCO-PEG1-amido maleimide
- TCO-PEG2-amido maleimide
- TCO-PEG3-amido maleimide
- TCO-PEG4-amido maleimide
- TCO-PEG5-amido maleimide
- TCO-PEG6-amido maleimide
Uniqueness
TCO4-PEG7-Maleimide stands out due to its longer PEG linker, which provides increased water solubility, reduced immunogenicity, and improved pharmacokinetic and pharmacodynamic properties . This makes it particularly suitable for applications requiring high stability and biocompatibility.
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N3O12/c36-29(10-13-35-30(37)8-9-31(35)38)33-11-14-40-16-18-42-20-22-44-24-26-46-27-25-45-23-21-43-19-17-41-15-12-34-32(39)47-28-6-4-2-1-3-5-7-28/h1-2,8-9,28H,3-7,10-27H2,(H,33,36)(H,34,39)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPTWZQISMQUAU-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N3O12 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
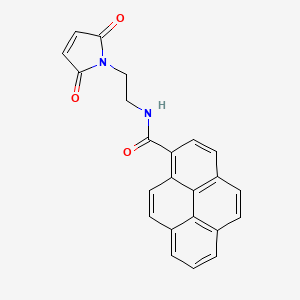
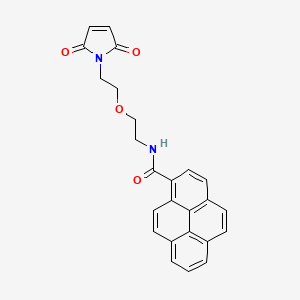
![(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate](/img/structure/B8114011.png)
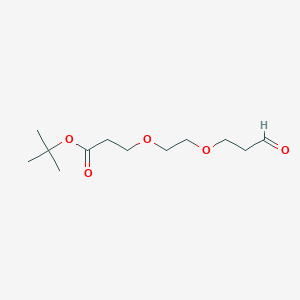
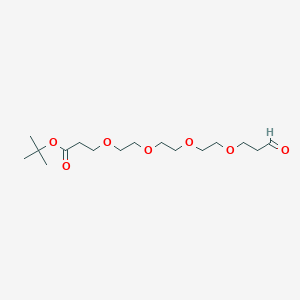

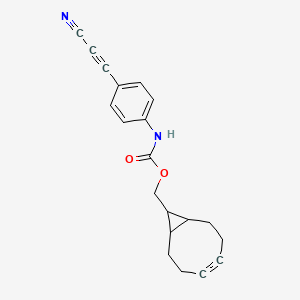
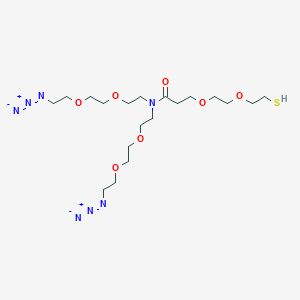
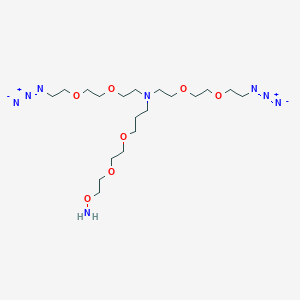
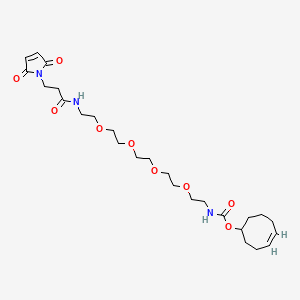
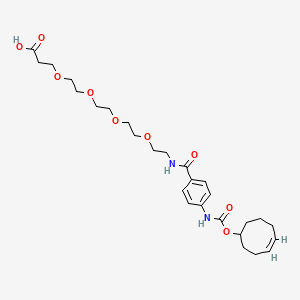
![1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione](/img/structure/B8114082.png)

